4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 3-chlorophenylpiperazine group at position 4, a methyl group at position 6, and a 4-nitro-1H-pyrazol-1-yl moiety at position 2. Its molecular formula is C₁₈H₁₇ClN₈O₂, with a molecular weight of 424.83 g/mol. The 3-chlorophenylpiperazine group is a common pharmacophore in CNS-targeting agents, while the nitro-pyrazole and methyl-pyrimidine groups may influence electronic properties and metabolic stability .
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O2/c1-13-9-17(22-18(21-13)25-12-16(11-20-25)26(27)28)24-7-5-23(6-8-24)15-4-2-3-14(19)10-15/h2-4,9-12H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURULXVRCUSDFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can be achieved through a multi-step process involving the following key steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.
Synthesis of the Pyrazole Ring: The next step involves the formation of the pyrazole ring by reacting 4-nitro-1H-pyrazole with an appropriate precursor.
Coupling Reaction: The final step involves the coupling of the 3-chlorophenylpiperazine intermediate with the pyrazole derivative in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Cyclization: Conditions may involve the use of strong acids or bases to facilitate ring closure.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Chlorophenyl Group: Formation of various substituted derivatives.
Cyclization: Formation of fused ring systems.
Scientific Research Applications
4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Investigation of its biological activity, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.
Pharmaceutical Research: Development of new therapeutic agents based on its structure.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine (G786-0292)
- Molecular Formula : C₁₉H₂₁N₇O₃
- Molecular Weight : 395.42 g/mol
- Key Difference : Replacement of the 3-chlorophenyl group with 2-methoxyphenyl .
- Reduced lipophilicity compared to the chloro-substituted analog may decrease blood-brain barrier penetration .
4-(4-(4-Methoxyphenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine
- Key Difference : 4-Methoxyphenyl substituent.
- Impact :
Heterocyclic Core Modifications
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Molecular Formula : C₁₈H₁₉Cl₂N₅O
- Key Difference : Pyridazine core instead of pyrimidine.
- Impact: Pyridazine’s reduced aromaticity compared to pyrimidine may decrease π-π stacking interactions with biological targets.
ND-7 (Quinolone-Piperazine Hybrid)
- Structure: 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid.
- Key Difference: Quinolone core with a carboxylic acid group.
- Impact: The quinolone moiety confers antibacterial activity via DNA gyrase inhibition, absent in the pyrimidine-based target compound. The carboxylic acid group enhances solubility but may limit CNS penetration .
Pharmacological Profile Comparisons
NF1442 and NF1058 (Ca²⁺-ATPase Inhibitors)
- Structures: Both contain 3-chlorophenylpiperazine linked to quinoline derivatives.
- Key Data :
- NF1442 : IC₅₀ = 1.3 µM for Ca²⁺-ATPase inhibition.
- NF1058 : IC₅₀ = 8.0 µM.
- Impact: The target compound lacks the quinoline system, suggesting divergent biological targets (e.g., kinase inhibition vs. ion transport modulation).
Physicochemical and Structural Data
| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | Key Substituents | Biological Target (Hypothesized) |
|---|---|---|---|---|
| Target Compound | 424.83 | 3.2 | 3-Chlorophenyl, nitro-pyrazole | Serotonin/Dopamine Receptors |
| G786-0292 (2-Methoxyphenyl analog) | 395.42 | 2.8 | 2-Methoxyphenyl | 5-HT₁A/5-HT₂A Receptors |
| ND-7 (Quinolone hybrid) | 529.91 | 1.5 | Quinolone, carboxylic acid | Bacterial DNA Gyrase |
| NF1442 | 629.44 | 4.5 | Quinoline, bis-chlorophenyl | Ca²⁺-ATPase |
<sup>a</sup> LogP values estimated using fragment-based methods.
Key Research Findings
Receptor Binding : Molecular docking studies suggest the 3-chlorophenylpiperazine group in the target compound exhibits higher affinity for dopamine D₃ receptors (ΔG = -9.2 kcal/mol) compared to 4-methoxyphenyl analogs (ΔG = -8.1 kcal/mol) .
Metabolic Stability: The methyl group at position 6 on the pyrimidine ring reduces cytochrome P450-mediated oxidation, enhancing half-life (t₁/₂ = 4.2 h in vitro) relative to non-methylated analogs (t₁/₂ = 1.8 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
